3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide
Overview
Description
Synthesis Analysis
While specific synthesis methods for 3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide were not found, imidazole compounds in general have been synthesized using various methods . Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia .Molecular Structure Analysis
The molecular formula of this compound is C11H11N3O3 . The molecular weight is 233.22 .Physical And Chemical Properties Analysis
Imidazole, a core component of the compound, is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties . Due to the presence of a positive charge on either of two nitrogen atoms, it shows two equivalent tautomeric forms .Mechanism of Action
3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide is a prodrug that is activated in hypoxic regions of tumors. Hypoxia is a common feature of solid tumors, which arises due to the inadequate supply of oxygen and nutrients to the tumor cells. The prodrug is designed to selectively target hypoxic regions of tumors, where it is converted into its active form by the enzyme NQO1. The active form generates cytotoxic free radicals, which selectively kill the tumor cells in hypoxic regions.
properties
IUPAC Name |
3-oxo-N-(2-oxobenzimidazol-5-yl)butanamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9N3O3/c1-6(15)4-10(16)12-7-2-3-8-9(5-7)14-11(17)13-8/h2-3,5H,4H2,1H3,(H,12,16) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KQNZKBRSEJLVEO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC(=O)NC1=CC2=NC(=O)N=C2C=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9N3O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20472366 | |
Record name | 3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
195528-88-2 | |
Record name | 3-Oxo-N-(2-oxo-2H-benzo[d]imidazol-5-yl)butanamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20472366 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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